EGFR kinase inhibitor 4

EGFR inhibitor bivalent inhibitor ATP-allosteric

EGFR kinase inhibitor 4 (Compound 4, CAS 2922402-05-7) is a bivalent ATP-allosteric inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound belongs to a novel class of dual-site binding molecules that simultaneously occupy both the ATP (orthosteric) and allosteric pockets of the EGFR kinase domain.

Molecular Formula C40H34N8O4
Molecular Weight 690.7 g/mol
Cat. No. B12378537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR kinase inhibitor 4
Molecular FormulaC40H34N8O4
Molecular Weight690.7 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(N1)C2=CC(=NC=C2)NC3=C(C=CC(=C3)NC(=O)C=C)OC)C4=CC(=CC=C4)NC(=O)C5=C6C(=CC=C5)NC7=CC=CC=C7C(=O)N6
InChIInChI=1S/C40H34N8O4/c1-4-33-46-36(37(47-33)24-18-19-41-34(21-24)45-31-22-26(42-35(49)5-2)16-17-32(31)52-3)23-10-8-11-25(20-23)43-40(51)28-13-9-15-30-38(28)48-39(50)27-12-6-7-14-29(27)44-30/h5-22,44H,2,4H2,1,3H3,(H,41,45)(H,42,49)(H,43,51)(H,46,47)(H,48,50)
InChIKeyXAESQENNLIBUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

EGFR Kinase Inhibitor 4 for Research Procurement: Bivalent ATP-Allosteric Inhibitor for Drug-Resistant NSCLC Mutant Profiling


EGFR kinase inhibitor 4 (Compound 4, CAS 2922402-05-7) is a bivalent ATP-allosteric inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. This compound belongs to a novel class of dual-site binding molecules that simultaneously occupy both the ATP (orthosteric) and allosteric pockets of the EGFR kinase domain [1]. The compound contains a Michael acceptor moiety designed for covalent targeting of the C797 residue within the kinase active site . EGFR kinase inhibitor 4 is primarily utilized in research focused on non-small cell lung cancer (NSCLC), particularly for investigating acquired resistance mechanisms involving complex EGFR mutations [1].

Procurement Alert: Why EGFR Kinase Inhibitor 4 Cannot Be Interchanged with Standard ATP-Competitive or Allosteric-Only EGFR Inhibitors


EGFR kinase inhibitor 4 cannot be substituted with generic ATP-competitive EGFR inhibitors (e.g., osimertinib, gefitinib) or allosteric-only inhibitors (e.g., EAI045) due to its fundamentally distinct bivalent binding mechanism that engages both the ATP and allosteric sites simultaneously [1]. This dual-site engagement produces a superadditive binding effect that is not achievable through co-administration of separate orthosteric and allosteric inhibitors [1]. Furthermore, linker structure critically determines potency within this compound class: N-linked analogs (Compound 1) exhibit IC50 values ≥1 µM against all tested EGFR mutants, whereas C-linked analogs (Compounds 2–4) demonstrate picomolar to low nanomolar potency against the same targets [1]. Even among C-linked bivalent inhibitors, potency varies dramatically based on subtle linker modifications—Compound 4 exhibits 1.8 nM potency against LRTMCS, while Compound 2 achieves 0.064 nM against the identical mutant, representing a 28-fold difference within the same chemical series [1]. Substitution with an incorrect bivalent analog would yield fundamentally different experimental outcomes.

EGFR Kinase Inhibitor 4: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Bivalent ATP-Allosteric Binding Mechanism Versus Single-Site Inhibitors: Quantified Superadditivity

EGFR kinase inhibitor 4 employs a C-linked bivalent architecture that simultaneously occupies the ATP and allosteric pockets of EGFR, a binding mode fundamentally distinct from ATP-competitive inhibitors (e.g., osimertinib, gefitinib) or allosteric-only inhibitors (e.g., EAI045) [1]. This dual-site engagement produces superadditive binding, where the linked compound binds more strongly than the sum of its individual parent fragments [1]. In contrast, N-linked bivalent analog Compound 1 exhibits IC50 values ≥1 µM against all tested EGFR mutants, demonstrating that linker chemistry—not merely dual-site occupancy—determines functional potency [1]. Compound 4 is an irreversible covalent inhibitor targeting C797, whereas Compounds 2 and 3 are reversible C-linked inhibitors, providing users with mechanistic diversity within the same chemical series [2].

EGFR inhibitor bivalent inhibitor ATP-allosteric superadditive binding kinase inhibitor

Biochemical Potency Against L858R/T790M/C797S (LRTMCS) Triple Mutant: Quantified IC50 Comparison Within Bivalent Series

EGFR kinase inhibitor 4 (Compound 4) exhibits an IC50 of 1.8 ± 0.3 nM against the drug-resistant EGFR L858R/T790M/C797S (LRTMCS) triple mutant in biochemical kinase assays [1]. Within the same C-linked bivalent series, Compound 2 (EGFR kinase inhibitor 3) demonstrates IC50 = 0.064 ± 0.004 nM and Compound 3 demonstrates IC50 = 0.063 ± 0.005 nM against the identical LRTMCS mutant under identical assay conditions [1]. Compound 4 is 28-fold less potent than Compounds 2 and 3 against LRTMCS. In contrast, the N-linked bivalent analog Compound 1 exhibits IC50 >10,000 nM against LRTMCS, representing a >5,500-fold potency loss relative to Compound 4 [1]. The orthosteric-only covalent analog Compound 7 (LN2057) exhibits IC50 = 130 ± 40 nM against LRTMCS, which is 72-fold less potent than Compound 4, demonstrating the added reversible binding contribution from the allosteric pocket engagement [1].

EGFR C797S triple mutant L858R/T790M/C797S osimertinib resistance NSCLC

Cellular Target Engagement in NSCLC Models: Quantified Suppression of LRTM Phosphorylation and Downstream Signaling

EGFR kinase inhibitor 4 (0–10 µM, 6-hour treatment) effectively suppresses LRTM phosphorylation (pY1068) and downstream pERK and pAKT in human NSCLC cell lines including H1975 (L858R/T790M), H3255 (L858R), and HCC827 (exon19 delE746-A750) [1]. Compound 4 is most effective at suppressing phosphorylation below 1 µM concentration in H1975 cells [1]. The reversible binding Compounds 2 and 3 are also effective in H1975 cells but to a lesser extent than Compound 4, while the N-linked Compound 1 exhibits limited ability to suppress phosphorylation [1]. In antiproliferation assays, Compound 4 is active at concentrations of ~100–500 nM but is overall ~60-fold less potent than osimertinib (AZD9291) in both H1975 and HCC827 cell lines [1]. Notably, Compound 4 is unexpectedly effective against HCC827 cells harboring the EGFR exon19 delE746-A750 mutation, whereas allosteric pocket-binding compounds are typically ineffective against this mutation [1].

EGFR phosphorylation pERK pAKT NSCLC cell lines H1975 target engagement

Molecular Weight and Physicochemical Differentiation: Quantified Structural Distinction from Closest Bivalent Analogs

EGFR kinase inhibitor 4 (Compound 4) has a molecular formula of C40H34N8O4 and a molecular weight of 690.75 g/mol [1]. This molecular weight is substantially higher than the closest C-linked bivalent analogs within the same series: Compound 2 (EGFR kinase inhibitor 3, CAS 2922402-03-5) has a molecular weight of 575.64 g/mol and molecular formula C31H25N7O3S, while Compound 3 has a molecular formula of C34H31N7O5 [2]. The molecular weight difference between Compound 4 and Compound 2 is 115.11 g/mol, representing a 20% increase in molecular mass. This substantial physicochemical difference arises from structural variations in the linker and ATP-site moieties and directly impacts solubility, membrane permeability, and formulation requirements for in vitro and in vivo studies.

molecular weight physicochemical properties compound differentiation C40H34N8O4 CAS 2922402-05-7

EGFR Kinase Inhibitor 4: Evidence-Based Research Application Scenarios for Procurement Planning


Investigating Covalent Irreversible EGFR Inhibition in L858R/T790M/C797S Triple-Mutant NSCLC Models

EGFR kinase inhibitor 4 is the optimal selection for research programs requiring covalent irreversible targeting of the EGFR C797 residue in drug-resistant L858R/T790M/C797S (LRTMCS) triple-mutant contexts. Compound 4 achieves IC50 = 1.8 nM against LRTMCS in biochemical assays and effectively suppresses LRTM phosphorylation (pY1068) and downstream pERK/pAKT signaling below 1 µM in H1975 cells [1]. The covalent mechanism via Michael acceptor targeting of C797 distinguishes this compound from reversible bivalent analogs (Compounds 2 and 3, IC50 = 0.064 nM against LRTMCS) and is particularly suited for washout experiments, target residence time studies, and pharmacodynamic investigations where sustained target inhibition after compound removal is required [1].

Comparative Studies of Linker-Dependent Potency Within Bivalent EGFR Inhibitor Series

EGFR kinase inhibitor 4 serves as an essential comparator within head-to-head studies examining how linker chemistry modulates bivalent inhibitor potency. Direct comparison with Compound 2 (IC50 = 0.064 nM against LRTMCS, 28-fold more potent than Compound 4) and Compound 1 (IC50 >10,000 nM against LRTMCS, >5,500-fold less potent than Compound 4) enables systematic structure-activity relationship (SAR) analysis under identical assay conditions [1]. This compound series provides a unique opportunity to dissect the contributions of N-linked versus C-linked architectures and covalent versus reversible binding modalities to overall inhibitor performance, informing rational design of next-generation bivalent kinase inhibitors [1].

Cellular Target Engagement Studies in Diverse NSCLC Mutational Backgrounds Including Exon19 Deletion

EGFR kinase inhibitor 4 demonstrates unexpected efficacy against HCC827 cells harboring the EGFR exon19 delE746-A750 mutation, a mutational background where allosteric pocket-binding compounds are typically ineffective [1]. This property, combined with confirmed activity in H1975 (L858R/T790M) and H3255 (L858R) cells, makes Compound 4 particularly valuable for comparative target engagement studies across diverse clinically relevant EGFR mutational backgrounds [1]. The compound suppresses LRTM phosphorylation (pY1068) and downstream pERK and pAKT at concentrations below 1 µM across all three cell lines, providing a consistent tool for profiling EGFR signaling inhibition across different resistance mutation contexts [1].

Benchmarking Orthosteric-Only Versus Dual-Site Bivalent EGFR Inhibitor Mechanisms

EGFR kinase inhibitor 4 demonstrates 72-fold greater potency against LRTMCS (IC50 = 1.8 nM) compared to the orthosteric-only covalent analog Compound 7 (LN2057, IC50 = 130 nM) [1]. This quantified potency differential provides direct evidence of the added reversible binding contribution gained from allosteric pocket engagement within a covalent scaffold [1]. Researchers investigating the therapeutic advantage of dual-site binding over traditional ATP-competitive inhibition can use Compound 4 as a benchmark bivalent tool compound, enabling direct quantification of the potency enhancement attributable to simultaneous ATP- and allosteric-site occupancy in drug-resistant EGFR mutants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for EGFR kinase inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.